molecular formula C12H11BrN2OS B14911159 1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea

1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea

Cat. No.: B14911159
M. Wt: 311.20 g/mol
InChI Key: NBCNLZOQXNEPQY-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a phenylurea group in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea typically involves the reaction of 5-bromothiophene-2-carbaldehyde with phenylurea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiophene derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); room temperature to reflux conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; solvents like methanol or dimethyl sulfoxide (DMSO); room temperature to elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with substituted functional groups.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (5-Bromothiophen-2-yl)methylamine: A related compound with a similar thiophene structure but different functional groups.

    5-(4-Bromophenyl)- and 5-(5-Bromothiophen-2-yl) derivatives: Compounds with similar brominated thiophene structures.

Uniqueness: 1-((5-Bromothiophen-2-yl)methyl)-3-phenylurea is unique due to the presence of both a bromothiophene and a phenylurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-3-phenylurea

InChI

InChI=1S/C12H11BrN2OS/c13-11-7-6-10(17-11)8-14-12(16)15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16)

InChI Key

NBCNLZOQXNEPQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)Br

Origin of Product

United States

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